molecular formula C8H10N2O2S B13611142 2-(Methylsulfonyl)benzamidine CAS No. 57076-00-3

2-(Methylsulfonyl)benzamidine

Cat. No.: B13611142
CAS No.: 57076-00-3
M. Wt: 198.24 g/mol
InChI Key: LAJXDTGSTZIEPV-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzamidine is an organic compound with the molecular formula C8H10N2O2S. It is a derivative of benzamidine, characterized by the presence of a methylsulfonyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzamidine typically involves the sulfonylation of benzamidine derivatives. One common method includes the reaction of benzamidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin and trypsin-like enzymes. By binding to the active site of these enzymes, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity . This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Uniqueness: 2-(Methylsulfonyl)benzamidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

CAS No.

57076-00-3

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methylsulfonylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10)

InChI Key

LAJXDTGSTZIEPV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=N)N

Origin of Product

United States

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